4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline
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Overview
Description
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline is a heterocyclic compound that features a pyridine ring, a triazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)aniline: This compound lacks the triazole ring but shares the pyridine and aniline groups.
1-(Pyridin-4-yl)-1H-1,2,3-triazole: This compound lacks the aniline group but contains the pyridine and triazole rings.
Uniqueness
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline is unique due to the presence of all three functional groups (pyridine, triazole, and aniline) in a single molecule. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
142977-79-5 |
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Molecular Formula |
C13H11N5 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-(3-pyridin-4-yltriazol-4-yl)aniline |
InChI |
InChI=1S/C13H11N5/c14-11-3-1-10(2-4-11)13-9-16-17-18(13)12-5-7-15-8-6-12/h1-9H,14H2 |
InChI Key |
WQRJDOQVUUTFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NN2C3=CC=NC=C3)N |
Origin of Product |
United States |
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